molecular formula C14H28N2O B6985621 N-[1-(5-methylhexyl)piperidin-4-yl]acetamide

N-[1-(5-methylhexyl)piperidin-4-yl]acetamide

Cat. No.: B6985621
M. Wt: 240.38 g/mol
InChI Key: JVCHXDQGDVUAJL-UHFFFAOYSA-N
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Description

N-[1-(5-methylhexyl)piperidin-4-yl]acetamide: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.

Properties

IUPAC Name

N-[1-(5-methylhexyl)piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O/c1-12(2)6-4-5-9-16-10-7-14(8-11-16)15-13(3)17/h12,14H,4-11H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCHXDQGDVUAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCN1CCC(CC1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(5-methylhexyl)piperidin-4-yl]acetamide typically involves the reaction of 1-(5-methylhexyl)piperidine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 1-(5-methylhexyl)piperidine

    Reagent: Acetic anhydride

    Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-[1-(5-methylhexyl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; conditions: acidic or basic medium, room temperature to elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low temperatures.

    Substitution: Various nucleophiles (e.g., halides, amines); conditions: solvent medium, room temperature to reflux.

Major Products Formed:

    Oxidation: Oxidized derivatives with functional groups such as alcohols, ketones, or carboxylic acids.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the original substituent.

Scientific Research Applications

Chemistry: N-[1-(5-methylhexyl)piperidin-4-yl]acetamide is used as an intermediate in the synthesis of various complex organic molecules. Its reactivity and functional groups make it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, or neuroprotective agent. Its piperidine core structure is often modified to enhance its pharmacokinetic and pharmacodynamic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[1-(5-methylhexyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired pharmacological effects. The exact molecular pathways and targets can vary depending on the specific application and modification of the compound.

Comparison with Similar Compounds

  • N-[1-(5-methylhexyl)piperidin-4-yl]acetamide
  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • 4-Methoxyphenethylamine

Comparison: this compound is unique due to its specific piperidine core structure and the presence of the 5-methylhexyl group. This structural feature imparts distinct pharmacological properties compared to other similar compounds. For example, tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate is used as a semi-flexible linker in PROTAC development, while 4-Methoxyphenethylamine is known for its psychoactive properties.

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